Welcome to the BenchChem Online Store!
molecular formula C14H13NO3 B8662175 Ethyl 4-phenoxypyridine-3-carboxylate

Ethyl 4-phenoxypyridine-3-carboxylate

Cat. No. B8662175
M. Wt: 243.26 g/mol
InChI Key: IQSRVJJAWABDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08664214B2

Procedure details

DCC (5.24 g, 25.4 mmol) was added in portions over 10 min to a solution of 4-chloronicotinic acid (2.00 g, 12.7 mmol), ethanol (1.75 g, 38.1 mmol) and DMAP (0.19 g, 1.52 mmol) in DMF (20 mL) at 0° C. After stiffing for 1 h the reaction mixture was allowed to warm to room temperature and stirred overnight. Water (100 mL) was added and the solid formed was filtered off. The filtrate was extracted with DCM, washed with water, dried (MgSO4) and the solvent was removed in vacuo. The crude ethyl 4-chloronicotinate (5.8 g) was dissolved in DMF (15 mL). Phenol (2.86 g, 30.4 mmol), copper powder (0.48 g, 7.59 mmol), copper iodide (0.72 g, 3.80 mmol) and K2CO3 (4.20 g, 30.4 mmol) were added. The reaction mixture was heated to 80° C. for 3 h then allowed to cool to room temperature and left overnight without stirring. The mixture was poured into water and extracted with EtOAc. The combined organic layers were washed with aqueous NaOH solution (1 M), water and dried over MgSO4. Purification by flash chromatography (DCM/EtOAc, gradient 1-10% EtOAc) provided ethyl 4-phenoxynicotinate (1.59 g, 51% over 2 steps). ESI-MS [M+H]+=244.1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Name
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
copper
Quantity
0.48 g
Type
catalyst
Reaction Step Four
Quantity
0.72 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1CCC(N=C=NC2CCCCC2)C[CH2:2]1.Cl[C:17]1[C:22]([C:23]([OH:25])=[O:24])=[CH:21][N:20]=[CH:19][CH:18]=1.C(O)C.[C:29]1([OH:35])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C([O-])([O-])=O.[K+].[K+]>CN(C1C=CN=CC=1)C.CN(C=O)C.[Cu].[Cu](I)I.O>[O:35]([C:17]1[C:22]([C:23]([O:25][CH2:1][CH3:2])=[O:24])=[CH:21][N:20]=[CH:19][CH:18]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.24 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)O
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.19 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
2.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
copper
Quantity
0.48 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude ethyl 4-chloronicotinate (5.8 g) was dissolved in DMF (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
without stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous NaOH solution (1 M), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (DCM/EtOAc, gradient 1-10% EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=NC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.